4,6-Dichloropyridazin-3(2H)-one

Übersicht

Beschreibung

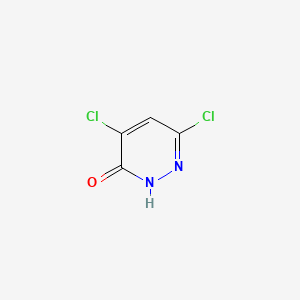

4,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazin-3(2H)-one with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloropyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The keto group at the 3 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), ambient temperature.

Major Products Formed

Substitution: Formation of substituted pyridazinones with various functional groups.

Reduction: Formation of 4,6-dichloropyridazin-3-ol.

Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening products.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloropyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of 4,6-Dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloropyridazin-3(2H)-one can be compared with other similar compounds, such as:

4,6-Dichloropyridazin-3-amine: Similar structure but with an amine group instead of a keto group, leading to different reactivity and applications.

3,6-Dichloropyridazine: Lacks the keto group, resulting in different chemical properties and uses.

4,6-Dichloropyrimidine: Contains a similar ring structure but with nitrogen atoms at different positions, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

4,6-Dichloropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current findings on its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with two chlorine substituents at the 4 and 6 positions. This structure contributes to its reactivity and biological activity. The compound's chemical formula is , and it has been studied for its potential as a pharmacophore in drug development.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation involved the synthesis of various pyridazinone derivatives, which were evaluated for their cytotoxic effects against several cancer cell lines, including gastric adenocarcinoma (AGS) and colon carcinoma (HCT116) cells. The results demonstrated that certain derivatives exhibited significant anti-proliferative effects while maintaining low toxicity towards non-tumoral cells.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of oxidative stress and apoptosis in cancer cells. For instance, compounds derived from this compound were shown to increase hydrogen peroxide release in treated AGS cells, indicating a mechanism involving oxidative damage . Additionally, flow cytometry analyses revealed increased expression of the pro-apoptotic protein Bax in cells treated with specific derivatives, suggesting that these compounds can trigger apoptotic pathways effectively .

2. Inhibition of PRMT5

Another significant area of research involves the inhibition of protein arginine methyltransferase 5 (PRMT5), a target implicated in various cancers. A study identified a derivative containing a dichloropyridazinone moiety that acts as a covalent inhibitor of PRMT5 by binding to cysteine residues essential for its activity . This interaction disrupts PRMT5-substrate adaptor complexes, leading to reduced substrate methylation and subsequent cancer cell growth inhibition.

Case Study 1: Cytotoxicity Evaluation

In a comprehensive study evaluating the cytotoxicity of various pyridazinone derivatives, compounds derived from this compound were tested against AGS and HCT116 cell lines using MTT assays. The most promising compounds demonstrated IC50 values in the micromolar range (12 μM for one derivative), indicating potent anti-proliferative activity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | AGS | 12 | PRMT5 inhibition |

| Compound 2 | HCT116 | 15 | Oxidative stress induction |

Case Study 2: Morphological Changes Induced by Treatment

Morphological assessments following treatment with selected pyridazinone derivatives revealed significant changes consistent with apoptosis. Treated cells exhibited characteristics such as cell blebbing and reduced density compared to control groups .

Eigenschaften

IUPAC Name |

3,5-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEIRRXSGRRWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728630 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-37-9 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.